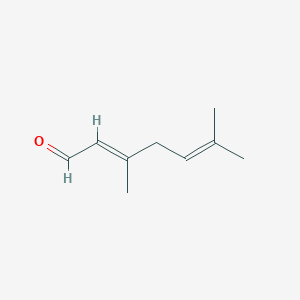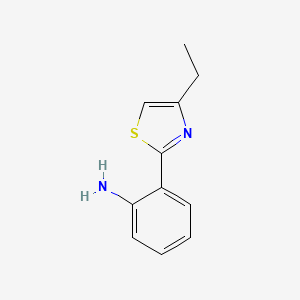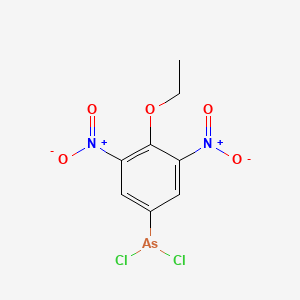
Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- typically involves the reaction of 4-ethoxy-3,5-dinitrophenylamine with arsenic trichloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .
Analyse Chemischer Reaktionen
Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic pentachloride derivatives under strong oxidizing conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- can be compared with other similar compounds, such as:
Arsine, dichloro(4-nitrophenyl)-: This compound lacks the ethoxy group and has different chemical properties and reactivity.
Arsine, dichloro(4-methoxy-3,5-dinitrophenyl)-: The presence of a methoxy group instead of an ethoxy group results in different physical and chemical properties.
Arsine, dichloro(4-ethoxyphenyl)-:
Eigenschaften
CAS-Nummer |
64049-19-0 |
|---|---|
Molekularformel |
C8H7AsCl2N2O5 |
Molekulargewicht |
356.98 g/mol |
IUPAC-Name |
dichloro-(4-ethoxy-3,5-dinitrophenyl)arsane |
InChI |
InChI=1S/C8H7AsCl2N2O5/c1-2-18-8-6(12(14)15)3-5(9(10)11)4-7(8)13(16)17/h3-4H,2H2,1H3 |
InChI-Schlüssel |
FMWWEHJKVHSQLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1[N+](=O)[O-])[As](Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


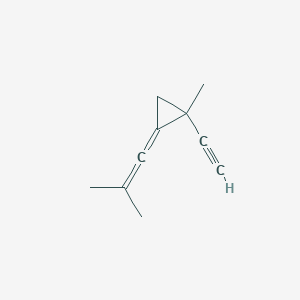
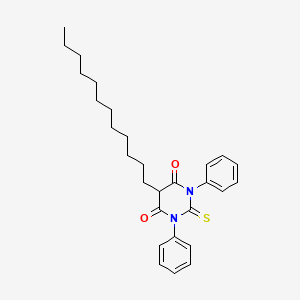
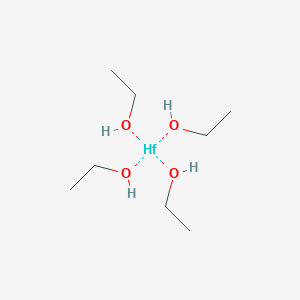

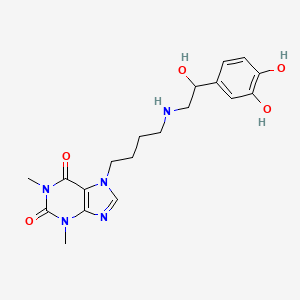
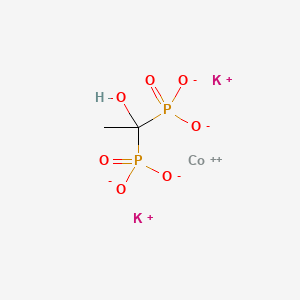
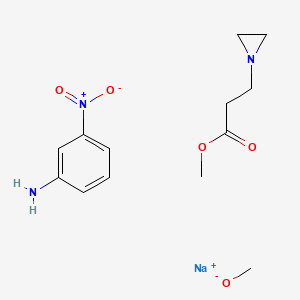
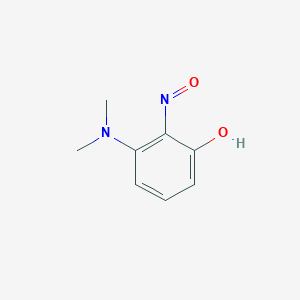
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
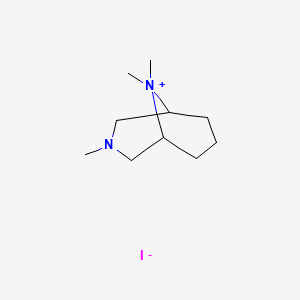
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)
